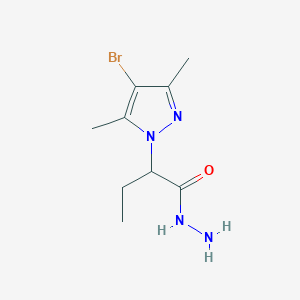

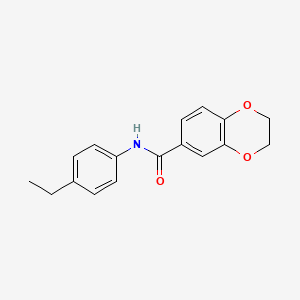

![molecular formula C10H21NO3 B2422517 tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate CAS No. 1932813-35-8](/img/structure/B2422517.png)

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is an important intermediate product in the synthesis of Edoxaban . Edoxaban is a direct inhibitor of coagulation factor Xa and is sold under the trade name Lixiana® as an oral anticoagulant .

Synthesis Analysis

The synthesis of a similar compound, “tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate”, involves mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, then adding a base .

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate” is C14H27N3O3 .

Physical And Chemical Properties Analysis

The physical form of a similar compound, “tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate”, is described as a liquid or low melting solid .

Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Ethyl tert-butyl ether (ETBE), a structurally related compound to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, has been studied for its biodegradation and fate in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, with the initial biodegradation involving hydroxylation by a monooxygenase enzyme. The presence of co-contaminants in the environment may affect the biodegradation of ETBE, either limiting or enhancing it through processes like cometabolism (Thornton et al., 2020).

Pharmacological and Genetic Studies

Compounds structurally similar to tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate have been studied for their modulatory effects on lung adenoma formation in mice. One study found that butylated hydroxytoluene (BHT), a food additive, can modulate lung adenomas in mice treated with the carcinogen urethan, showing both prophylactic and tumor-enhancing activities depending on the treatment regimen (Malkinson & Beers, 1984).

Metabolism and Toxicokinetics

The metabolism and toxicokinetics of related compounds like ethyl tert-butyl ether (ETBE) have been studied to understand their behavior in biological systems. One study evaluated the uptake, disposition, and potential biomarkers of ETBE in humans. The research suggested that tertiary butyl alcohol (TBA) could be a more appropriate biomarker for ETBE exposure than the parent ether itself, based on the blood and urine profiles and kinetic patterns (Nihlen et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(2S,3R)-2-hydroxypentan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUGSGNURZEOU-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

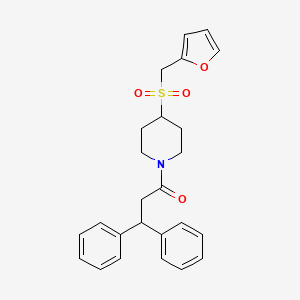

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

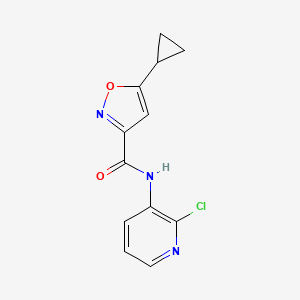

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)

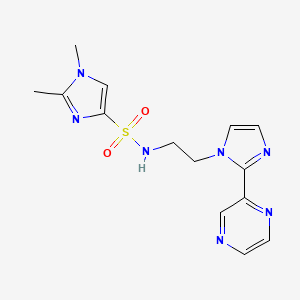

![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)

![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)